6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride
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Overview
Description
6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple methoxy and phenylmethoxy groups attached to a dihydroisoquinoline core. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Molecular docking studies have shown that it can bind to cyclin-dependent kinase 2 (CDK2), affecting cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its anticancer and antimicrobial activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Studied for its potential in treating diabetes.
Uniqueness
6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple methoxy and phenylmethoxy groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
13397-03-0 |
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Molecular Formula |
C32H32ClNO4 |
Molecular Weight |
530.1 g/mol |
IUPAC Name |
6-methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C32H31NO4.ClH/c1-34-30-18-25(13-14-29(30)36-21-23-9-5-3-6-10-23)17-28-27-20-32(37-22-24-11-7-4-8-12-24)31(35-2)19-26(27)15-16-33-28;/h3-14,18-20H,15-17,21-22H2,1-2H3;1H |
InChI Key |
CVIJONHKFXTPHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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